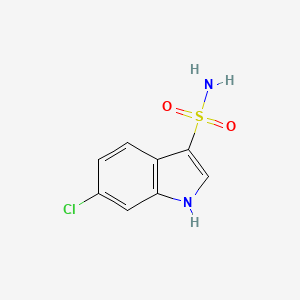

6-氯-1H-吲哚-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-1H-indole-3-sulfonamide is a chemical compound with the molecular weight of 230.67 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of sulfonamide-based indole analogs, including 6-Chloro-1H-indole-3-sulfonamide, has been a topic of interest in medicinal chemistry . The main synthetic approach involves the N-alkylation of derivatives of 5-nitroindoles .Molecular Structure Analysis

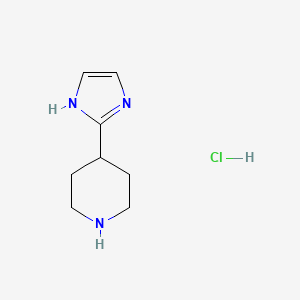

The molecular structure of 6-Chloro-1H-indole-3-sulfonamide consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Physical And Chemical Properties Analysis

6-Chloro-1H-indole-3-sulfonamide is a powder at room temperature . The compound has a molecular weight of 230.67 .科学研究应用

- Kasralikar 等人 报道了一系列新型吲哚和氧杂色烯酮衍生物,包括一些基于吲哚骨架的衍生物,这些衍生物的抗HIV-1潜力得到了研究 .

抗HIV活性

抗菌特性

总之,6-氯-1H-吲哚-3-磺酰胺在各种生物学环境中都具有潜力,进一步探索可能会揭示额外的治疗可能性 . 研究人员继续研究其在不同领域的潜力,使其成为未来研究的有趣化合物。如果您需要更多信息或有任何其他疑问,请随时提出!😊

安全和危害

The safety information for 6-Chloro-1H-indole-3-sulfonamide indicates that it may be harmful if swallowed . It also comes with precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and not eating, drinking or smoking when using this product .

未来方向

The future directions in the research of 6-Chloro-1H-indole-3-sulfonamide and similar compounds seem to focus on their potential applications in medicinal chemistry. The goal is to develop pharmacologically active derivatives of indole with sulfonamide scaffolds . The synthesis of new sulfonamide-based indole derivatives for antimicrobial activity is also a topic of ongoing research .

作用机制

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 6-Chloro-1H-indole-3-sulfonamide may also interact with various biological targets.

Mode of Action

The specific mode of action of 6-Chloro-1H-indole-3-sulfonamide is currently unknown. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Chloro-1H-indole-3-sulfonamide may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it is plausible that 6-Chloro-1H-indole-3-sulfonamide may also affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities , suggesting that 6-Chloro-1H-indole-3-sulfonamide may have similar effects at the molecular and cellular levels.

生化分析

Biochemical Properties

6-Chloro-1H-indole-3-sulfonamide, like other indole derivatives, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Cellular Effects

Indole derivatives, including 6-Chloro-1H-indole-3-sulfonamide, have been found to have various effects on different types of cells and cellular processes . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Molecular Mechanism

The molecular mechanism of action of 6-Chloro-1H-indole-3-sulfonamide involves its interactions at the molecular level . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Temporal Effects in Laboratory Settings

Like other indole derivatives, it is expected to have certain stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Like other indole derivatives, it is expected to interact with various enzymes or cofactors .

Transport and Distribution

Like other indole derivatives, it is expected to interact with various transporters or binding proteins .

Subcellular Localization

Like other indole derivatives, it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

属性

IUPAC Name |

6-chloro-1H-indole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDZRMDWFBBUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2514483.png)

![3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B2514484.png)

![Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2514487.png)

![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2514494.png)

![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)

![methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2514503.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2514504.png)